Norborn-5-en-2-yl phenyl ketone

Catalog No.
S1916731
CAS No.
6056-35-5
M.F
C14H14O
M. Wt
198.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norborn-5-en-2-yl phenyl ketone

CAS Number

6056-35-5

Product Name

Norborn-5-en-2-yl phenyl ketone

IUPAC Name

2-bicyclo[2.2.1]hept-5-enyl(phenyl)methanone

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C14H14O/c15-14(11-4-2-1-3-5-11)13-9-10-6-7-12(13)8-10/h1-7,10,12-13H,8-9H2

InChI Key

RMHYEJKELLBHSV-UHFFFAOYSA-N

SMILES

C1C2CC(C1C=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

C1C2CC(C1C=C2)C(=O)C3=CC=CC=C3

Norborn-5-en-2-yl phenyl ketone, also known as 2-benzoyl-5-norbornene, is an organic compound with the molecular formula C14H14OC_{14}H_{14}O and a molar mass of approximately 198.26 g/mol. It is characterized by its bicyclic structure, which includes a phenyl group attached to a ketone functional group. The compound exists as a mixture of endo and exo isomers, contributing to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry .

Synthesis and characterization:

Norborn-5-en-2-yl phenyl ketone, also known as 2-benzoyl-5-norbornene, is a well-documented organic compound. Several research articles describe its synthesis through various methods, including Diels-Alder reactions and Friedel-Crafts acylation. These articles also detail the characterization of the compound using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy [, ].

Potential applications:

While specific research into the applications of Norborn-5-en-2-yl phenyl ketone itself is limited, its chemical structure suggests potential uses in several areas:

  • Precursor for organic synthesis: The presence of a ketone and a double bond functionality makes this molecule a potential starting material for further organic transformations. Researchers might explore its use in the synthesis of more complex molecules with desired properties.
  • Material science studies: The rigid bicyclic structure of the norbornene ring and the aromatic phenyl group could be of interest for material science research. The molecule might be investigated for applications in areas like polymer chemistry or development of new materials with specific properties.
Typical of ketones and alkenes:

  • Electrophilic Addition: The double bond in the norbornene structure can undergo electrophilic addition reactions, allowing for the introduction of various substituents.
  • Oxidation: The ketone group can be oxidized to form more complex structures or functional groups under specific conditions.
  • Reduction: The compound can also be reduced to form alcohols or other derivatives, depending on the reagents used.

These reactions are essential for modifying the compound for specific applications or enhancing its biological activity .

Norborn-5-en-2-yl phenyl ketone exhibits notable biological activities, particularly in modulating cellular processes. Research has indicated that it influences cell signaling pathways, which can affect various cellular functions such as proliferation and apoptosis. This activity suggests potential applications in pharmacology and therapeutic development .

The synthesis of Norborn-5-en-2-yl phenyl ketone can be achieved through several methods:

  • Diels-Alder Reaction: One common approach involves the Diels-Alder reaction between suitable diene and dienophile partners to form the bicyclic structure.
  • Acylation Reactions: The introduction of the phenyl ketone moiety can be accomplished through acylation reactions involving appropriate acyl chlorides or anhydrides.
  • Isomerization Techniques: Methods to selectively produce either the endo or exo isomer can also be employed, depending on the desired properties of the final product .

Norborn-5-en-2-yl phenyl ketone finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceuticals: Due to its biological activity, it may have potential uses in drug development targeting specific cellular pathways.
  • Material Science: Its unique structural properties may allow for applications in developing new materials or polymers .

Studies on Norborn-5-en-2-yl phenyl ketone have focused on its interactions with various biological targets. These include:

  • Cellular Receptors: Investigations into how it binds to specific receptors involved in cell signaling.
  • Enzymatic Activity: Research on its effects on enzyme activity, which could elucidate mechanisms of action relevant to therapeutic applications.

These studies highlight the compound's potential as a lead compound for further drug development .

Several compounds exhibit structural or functional similarities to Norborn-5-en-2-yl phenyl ketone:

Compound NameMolecular FormulaKey Features
1,3-DiphenylpropaneC15H16C_{15}H_{16}Non-cyclic structure; different reactivity
1-NaphthalenecarboxaldehydeC12H10OC_{12}H_{10}OContains aromatic ring; different functional group
9-FluorenoneC13H10OC_{13}H_{10}OSimilar carbon framework; distinct reactivity

Norborn-5-en-2-yl phenyl ketone is unique due to its bicyclic structure and specific reactivity patterns associated with both its double bond and ketone functional group. This combination allows for distinct chemical behavior compared to these similar compounds .

Conventional Synthesis Pathways

Reaction of 2-Benzoyl with 5-Norbornene

The synthesis of Norborn-5-en-2-yl phenyl ketone through the reaction of benzoyl compounds with 5-norbornene represents one of the fundamental approaches to constructing this bicyclic ketone structure. This methodology primarily involves nucleophilic addition and acylation reactions that capitalize on the reactivity of the norbornene framework.

The Diels-Alder reaction between cyclopentadiene and benzoyl chloride in the presence of Lewis acid catalysts constitutes a primary synthetic route . This method involves the reaction of cyclopentadiene with benzoyl chloride, utilizing the electron-deficient nature of the acyl chloride as a dienophile. The reaction typically requires elevated temperatures and Lewis acid activation to overcome the relatively low reactivity of acyl chlorides in cycloaddition reactions [2].

The Friedel-Crafts acylation approach represents another conventional pathway, involving the acylation of norbornene with benzoyl chloride in the presence of Lewis acid catalysts such as aluminum trichloride . This reaction proceeds through the formation of an acylium ion intermediate, which subsequently attacks the electron-rich double bond of norbornene. The reaction conditions typically require anhydrous solvents and careful temperature control to prevent side reactions and decomposition [3].

The Grignard reaction methodology utilizes phenylmagnesium bromide as a nucleophilic reagent in combination with norbornene-2-carboxaldehyde . This approach involves the formation of a carbon-carbon bond through nucleophilic addition of the Grignard reagent to the carbonyl group, followed by oxidation to yield the desired ketone product. The reaction requires strictly anhydrous conditions and inert atmosphere protection due to the high reactivity of Grignard reagents with moisture and oxygen [4].

Recent studies have demonstrated the effectiveness of phase transfer catalysis in the synthesis of bicyclic ketone derivatives. The use of crown ethers, quaternary ammonium salts, and polyethylene glycol has shown good catalytic activity in condensation reactions involving norbornene derivatives [5]. These conditions allow for improved reaction rates and selectivity under milder conditions compared to traditional methods.

Catalytic Approaches for Endo/Exo Isomer Control

The stereochemical control in the synthesis of Norborn-5-en-2-yl phenyl ketone represents a critical aspect of synthetic methodology development. The formation of endo and exo isomers during norbornene functionalization reactions is influenced by several factors including catalyst choice, reaction conditions, and steric considerations.

Lewis acid catalysis plays a crucial role in controlling stereoselectivity during cycloaddition reactions. The use of aluminum trichloride as a Lewis acid catalyst has been shown to enhance endo selectivity in Diels-Alder reactions involving cyclopentadiene and various dienophiles [6]. The Lewis acid coordinates to the electron-withdrawing group of the dienophile, increasing its reactivity and promoting secondary orbital interactions that favor endo addition.

Torsional effects represent a fundamental factor controlling stereoselectivity in norbornene additions. Computational studies have revealed that exo attack on norbornene involves a staggered conformation between the forming bonds and the allylic carbon-carbon bond with a dihedral angle of approximately 69 degrees, whereas endo attack occurs with a more eclipsing orientation at approximately 34 degrees [7]. These torsional strain differences lead to exo attack being more favorable than endo attack in many reactions.

The choice of solvent significantly influences both reaction rate and stereoselectivity. Aqueous conditions have been shown to enhance reaction rates dramatically compared to organic solvents, with water providing nearly 1000-fold rate enhancement over isooctane in certain Diels-Alder reactions involving cyclopentadiene [6]. This rate enhancement is attributed to hydrophobic aggregation and enhanced hydrogen bonding in the transition state.

Temperature control represents another critical parameter for stereoselectivity. Lower temperatures generally favor endo selectivity due to kinetic control, while higher temperatures may lead to thermodynamic control favoring the more stable exo products [8]. Careful optimization of temperature conditions allows for selective formation of the desired stereoisomer.

Modern Advances in Stereoselective Synthesis

Contemporary synthetic methodologies for Norborn-5-en-2-yl phenyl ketone have evolved to incorporate advanced catalytic systems and innovative approaches that provide enhanced control over stereochemistry and reaction efficiency.

Palladium-norbornene cooperative catalysis has emerged as a powerful tool for the synthesis of complex norbornene derivatives [9]. This methodology allows for simultaneous functionalization at both ortho and ipso positions of aryl halides, providing access to highly substituted aromatic ketones. The use of specially modified norbornenes as cocatalysts enables reactions with substrates bearing various substituents that were previously challenging [10].

Asymmetric catalysis using chiral auxiliaries has been developed for the enantioselective synthesis of norbornene derivatives [11]. The use of chiral oxazolidinones, norephedrine derivatives, and other chiral auxiliaries allows for the stereocontrolled formation of carbon-carbon bonds with high enantiomeric excess. These methodologies typically involve the formation of chiral enolates that undergo stereoselective alkylation or acylation reactions.

Rhodium-catalyzed hydroarylation represents an unusual approach that provides endo-selective addition to norbornene [12]. This methodology involves the use of aromatic amides with rhodium catalysts and results in the formation of endo products with high selectivity, contrary to the typical exo selectivity observed in most norbornene additions. The reaction is proposed to proceed through a rhodium carbene intermediate rather than traditional hydrometalation or carbometalation pathways.

Organocatalytic approaches have been developed using imidazolidinone catalysts for asymmetric Diels-Alder reactions [13]. These catalysts provide high enantioselectivity and good diastereoselectivity in reactions between aldehydes and cyclopentadiene, offering an alternative to traditional Lewis acid catalysis with the advantage of mild reaction conditions and functional group tolerance.

Modern synthetic strategies also incorporate photoredox catalysis for ketone synthesis directly from carboxylic acids and aryl bromides [14]. This methodology uses nickel and photoredox catalysts in combination with phosphoranyl radicals to achieve cross-electrophile coupling, providing access to complex ketones without the need for preactivated intermediates.

The development of specialized norbornene derivatives as cocatalysts has expanded the scope of palladium-catalyzed reactions [10]. These modified norbornenes contain functional groups that enhance reactivity, improve selectivity, and facilitate product isolation. Examples include amide-substituted norbornenes that provide hydrogen bonding stabilization and electronic modulation of the catalytic cycle.

Recent advances in computational chemistry have provided deeper insights into the mechanistic aspects of norbornene functionalization reactions [7]. Density functional theory calculations have elucidated the factors controlling stereoselectivity, including torsional effects, distortion energies, and secondary orbital interactions. These computational studies guide the development of new synthetic methodologies and catalyst design.

The application of flow chemistry techniques has been explored for the continuous synthesis of norbornene derivatives, offering advantages in terms of reaction control, heat management, and scalability [15]. These approaches are particularly valuable for reactions involving hazardous reagents or those requiring precise temperature control.

Deep eutectic solvents have been investigated as environmentally friendly alternatives to traditional organic solvents in norbornene synthesis [16]. These solvents can improve both reaction yields and stereoselectivity while providing a more sustainable approach to synthetic chemistry. The hydrogen bonding interactions in deep eutectic solvents can influence the reaction pathways and product distributions.

The integration of multiple synthetic transformations into one-pot procedures has been developed to improve synthetic efficiency [17]. These cascade reactions combine carbon-carbon bond formation, functional group transformations, and cyclization reactions in a single reaction vessel, reducing the number of isolation and purification steps required.

XLogP3

3

Other CAS

6056-35-5

Dates

Modify: 2023-08-16

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